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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metal-organic polyhedron MOP-35.
While a specific compound designated as MOP-35 has been identified in the scientific
literature, public domain information regarding its quantitative porosity characteristics is not
available. This guide, therefore, focuses on presenting the known information about MOP-35's
composition and provides a detailed framework of the standard experimental protocols and
logical workflows used to characterize the porosity of analogous metal-organic polyhedra
(MOPs).

Introduction to MOP-35

MOP-35 is a mixed-ligand carboxylate-based metal-organic polyhedron. Its molecular formula
is reported as [C024(BTC4A)s(ua-Cl)e(1,4-BDC)12]*6Hdma. This complex structure is formed
through the condensation of cationic tetranuclear cobalt building blocks with two different
organic linkers: p-tert-butylthiacalix[1]arene (BTC4A) and 1,4-benzenedicarboxylic acid (1,4-
BDC).

Despite its synthesis and structural identification, detailed studies characterizing its porosity,
including surface area and pore size distribution, are not found in publicly accessible scientific
literature. Therefore, the following sections will detail the standard experimental procedures
and data analysis techniques typically employed to investigate the porosity of MOPs.
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Quantitative Porosity Data of Analogous MOPs

To provide a contextual understanding, the following table summarizes typical porosity data for
other well-characterized metal-organic polyhedra. It is crucial to note that these values are for
illustrative purposes and do not represent MOP-35.

. Langmuir
Metal-Organic BET Surface Pore Volume .
Surface Area Pore Size (A)
Polyhedron Area (m?/g) (cm?3/g)
(m?lg)
MOP-A 800 - 1200 1000 - 1500 0.4-0.7 8-15
MOP-B 1500 - 2000 1800 - 2500 0.7-1.2 12 -20
MOP-C 500 - 900 600 - 1100 0.3-0.6 7-12

Note: The data presented in this table is hypothetical and intended to be representative of
typical values for porous MOPs.

Experimental Protocols for Porosity
Characterization

The determination of porosity in MOPs involves a series of well-established experimental
techniques. The primary method is gas physisorption analysis, typically using nitrogen or argon
as the adsorbate.

3.1. Sample Preparation and Activation

Prior to analysis, the MOP sample must be "activated" to remove any solvent molecules or
other guests residing within the pores.

» Solvent Exchange: The as-synthesized MOP is typically soaked in a volatile solvent with a
low surface tension (e.g., acetone or chloroform) for several days. The solvent is refreshed
multiple times to ensure complete exchange with the synthesis solvent.

e Degassing: The solvent-exchanged sample is then transferred to a sample tube and heated
under a high vacuum (typically <10~> torr). The degassing temperature and duration are
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critical and must be carefully optimized for each MOP to ensure complete removal of guest
molecules without causing structural collapse. A typical degassing protocol might involve
heating at 100-200 °C for 12-24 hours.

3.2. Gas Adsorption/Desorption Isotherm Measurement
e Apparatus: A volumetric gas adsorption analyzer is used.

o Adsorbate: High-purity nitrogen (N2) is the most common adsorbate for determining surface
area and pore size distribution, with measurements typically conducted at its boiling point (77
K). Argon (Ar) at 87 K is used for microporous materials.

e Procedure:

o The activated sample in the sample tube is cooled to the analysis temperature (e.g., 77 K
in a liquid nitrogen bath).

o Small, controlled doses of the adsorbate gas are introduced into the sample tube.

o The pressure in the sample tube is allowed to equilibrate after each dose, and the amount
of gas adsorbed is calculated.

o This process is repeated over a range of relative pressures (P/Po) from approximately
10-° to 1.0 to generate the adsorption isotherm.

o The desorption isotherm is then measured by systematically reducing the pressure.
3.3. Data Analysis

o BET (Brunauer-Emmett-Teller) Analysis: The BET theory is applied to the adsorption data in
the relative pressure range of approximately 0.05 to 0.35 to calculate the specific surface
area of the material.

o Langmuir Surface Area: The Langmuir model can also be applied to the adsorption isotherm
to estimate the surface area, which is often reported for microporous materials.

o Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed
at a relative pressure close to unity (e.g., P/Po = 0.99).
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» Pore Size Distribution: The pore size distribution is calculated from the adsorption or
desorption isotherm using theoretical models such as Non-Local Density Functional Theory
(NLDFT) or Quenched Solid Density Functional Theory (QSDFT), which are particularly
suited for microporous and mesoporous materials.

Logical Workflow for Porosity Assessment

The following diagram illustrates the logical workflow for the comprehensive assessment of the
porosity of a novel metal-organic polyhedron like MOP-35.
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Workflow for Porosity Characterization of MOPs
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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